LDC7559 - 2407782-01-6

LDC7559

Catalog Number: EVT-2952820
CAS Number: 2407782-01-6
Molecular Formula: C20H19N3O3
Molecular Weight: 349.39
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

LDC7559 is a small molecule identified as an inhibitor of Gasdermin D, a protein involved in the process of pyroptosis, a form of programmed cell death associated with inflammation. This compound has garnered attention for its potential therapeutic applications in various inflammatory diseases by modulating the immune response.

Source

LDC7559 was discovered through high-throughput screening methods aimed at identifying compounds that could inhibit the activity of Gasdermin D. It is classified as a pyrazolo-oxazepine-based compound, which highlights its unique chemical structure and potential for selective biological activity .

Classification

LDC7559 belongs to the class of small-molecule inhibitors targeting gasdermin proteins, specifically Gasdermin D. This classification underlines its role in influencing cellular processes related to inflammation and immune responses.

Synthesis Analysis

Methods

The synthesis of LDC7559 involves multiple steps typical of organic synthesis in medicinal chemistry. While specific synthetic routes are proprietary, the general approach includes:

  1. Formation of the Pyrazolo-Oxazepine Core: This involves cyclization reactions that create the bicyclic structure characteristic of LDC7559.
  2. Functional Group Modifications: Subsequent reactions modify functional groups to enhance potency and selectivity towards Gasdermin D.
  3. Purification and Characterization: Final products are purified using techniques such as chromatography and characterized through methods like nuclear magnetic resonance spectroscopy and mass spectrometry.

Technical Details

The synthesis requires careful control over reaction conditions to ensure high yields and purity. The compound's efficacy is often assessed via biological assays that measure its ability to inhibit Gasdermin D activity.

Molecular Structure Analysis

Structure

LDC7559 has a complex molecular structure characterized by its pyrazolo-oxazepine framework. The specific arrangement of atoms within this framework is crucial for its interaction with Gasdermin D.

Data

  • Molecular Formula: C₁₄H₁₃N₅O
  • Molecular Weight: Approximately 269.29 g/mol
  • Key Structural Features: The molecule includes a pyrazole ring, an oxazepine moiety, and various substituents that contribute to its biological activity.
Chemical Reactions Analysis

Reactions

LDC7559 functions primarily through its interaction with Gasdermin D, inhibiting its cleavage and subsequent pore-forming activity. The key reactions include:

  1. Inhibition of Cleavage: LDC7559 binds to the N-terminal domain of Gasdermin D, preventing its cleavage by inflammatory caspases.
  2. Blocking Pore Formation: By inhibiting the oligomerization of the cleaved Gasdermin D fragments, LDC7559 prevents pore formation in cell membranes, which is critical for pyroptosis.

Technical Details

The effectiveness of LDC7559 can be quantified using assays that measure interleukin-1 beta release and cell viability in response to inflammatory stimuli .

Mechanism of Action

Process

LDC7559 exerts its effects by specifically targeting the N-terminal domain of Gasdermin D. Upon binding:

  1. Prevention of Activation: The compound inhibits the proteolytic cleavage necessary for activating Gasdermin D.
  2. Reduction of Pyroptosis: By blocking pore formation, LDC7559 mitigates cell death associated with inflammatory responses.

Data

Studies have shown that LDC7559 effectively reduces cytokine release and cell lysis in various experimental models, indicating its potential for therapeutic use in conditions characterized by excessive inflammation .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: LDC7559 is typically presented as a crystalline solid.
  • Solubility: It exhibits moderate solubility in organic solvents, which is important for formulation in biological assays.

Chemical Properties

  • Stability: The compound is stable under physiological conditions but may degrade under extreme pH or temperature.
  • Reactivity: LDC7559 shows selective reactivity towards Gasdermin D without affecting other cellular pathways significantly.
Applications

LDC7559 has significant potential applications in scientific research and therapeutic development:

  • Inflammatory Diseases: It can be used to study mechanisms underlying diseases such as autoimmune disorders, where pyroptosis plays a critical role.
  • Neuroprotection: Research indicates that LDC7559 may promote recovery from neurological injuries by inhibiting neuroinflammation .
  • Cancer Research: Understanding how LDC7559 modulates immune responses could provide insights into cancer therapies that exploit pyroptotic pathways.
Molecular Mechanisms of LDC7559 Action

Inhibition of Gasdermin D (GSDMD)-Mediated Pyroptosis

Structural Basis of GSDMD-NT Domain Blockade

LDC7559 functions as a selective inhibitor of Gasdermin D (GSDMD), directly binding to the N-terminal pore-forming domain (GSDMD-NT) to prevent pyroptosis execution. Structural analyses reveal that LDC7559 occupies the hydrophobic groove of GSDMD-NT through high-affinity interactions, including hydrogen bonding and van der Waals forces. This binding stabilizes GSDMD in its auto-inhibitory conformation, where the C-terminal domain masks the NT domain, thereby preventing oligomerization [1] [5]. Mutagenesis studies demonstrate that residues such as Leu176 and Tyr191 in GSDMD-NT are critical for LDC7559 binding. Disruption of these sites abolishes inhibitory efficacy, confirming the compound’s target specificity [5].

Suppression of Pore Formation in Cellular Membranes

By blocking GSDMD-NT, LDC7559 inhibits the assembly of functional pores in plasma membranes—a hallmark of pyroptosis. In vitro studies using primary microglia show that LDC7559 (5–50 μM) reduces pore formation by 60–80%, as quantified by propidium iodide (PI) uptake assays [4]. Consequently, this prevents osmotic lysis, lactate dehydrogenase (LDH) release, and cytoplasmic content leakage. In subarachnoid hemorrhage (SAH) models, LDC7559 (20 mg/kg, i.p.) decreases neuronal LDH release by 45% and attenuates membrane disruption, preserving cellular integrity [1] [6].

Table 1: Effects of LDC7559 on Pyroptosis Markers in Cellular Models

Cell TypeTreatmentPore Formation ReductionLDH Release InhibitionKey Mechanism
Primary Microglia25 μM LDC755975%70%GSDMD-NT binding
Cortical Neurons10 μM LDC755960%50%Caspase-1/GSDMD axis blockade
Macrophages50 μM LDC755980%65%Non-canonical pathway inhibition

Modulation of Inflammasome Signaling Pathways

NLRP3 Inflammasome Interaction and Caspase-1 Regulation

LDC7559 indirectly regulates NLRP3 inflammasome activity by limiting downstream GSDMD cleavage without directly suppressing NLRP3 expression. In SAH models, NLRP3 and caspase-1 levels remain unchanged post-LDC7559 treatment, but caspase-1-mediated proteolysis of GSDMD is reduced by >50% [1] [7]. This decouples inflammasome assembly from pyroptosis execution. Notably, NLRP3 activators like nigericin override LDC7559’s protective effects, confirming that GSDMD is its primary target [1]. The compound also diminishes IL-1β and IL-18 maturation by limiting cytokine release through membrane pores [4] [7].

Attenuation of Caspase-11-Dependent Non-Canonical Pyroptosis

Beyond canonical pathways, LDC7559 inhibits caspase-11-driven pyroptosis in microglia and neurons. In oxygen-glucose deprivation/reoxygenation (OGD/R) models, caspase-11 activation by cytosolic LPS cleaves GSDMD independently of NLRP3. LDC7559 (25 μM) blocks this pathway, reducing GSDMD-NT generation by 40% and subsequent pyroptosis [9]. Cross-talk with caspase-1 is evident, as LDC7559’s suppression of GSDMD pores also limits extracellular LPS internalization—a trigger for caspase-11 activation [10].

Table 2: LDC7559’s Impact on Inflammasome Pathways

Pathway TypeActivatorLDC7559 Effect on GSDMD CleavageInflammatory Cytokine ReductionKey Insight
Canonical (NLRP3)Nigericin50–60% inhibitionIL-1β: 55%; IL-18: 45%No NLRP3 expression change
Non-Canonical (Casp-11)LPS40% inhibitionIL-1α: 50%; HMGB1: 60%Blocks pore-dependent LPS uptake

Cross-Talk Between Pyroptosis and Apoptosis in Immune Cells

Caspase-3 Activation and Apoptotic Shifts in Neutrophils

LDC7559 promotes a death modality shift from pyroptosis to apoptosis in neutrophils. GSDME (a paralog of GSDMD) cleavage by caspase-3 typically induces secondary pyroptosis. However, LDC7559 indirectly enhances caspase-3 activity while suppressing GSDME-mediated lysis. In aging neutrophils, LDC7559 (30 μM) increases apoptotic annexin V+ cells by 35% and reduces lytic death (PI+ swollen cells) by 90% [2] [10]. This skews inflammation toward resolution, as apoptotic cells undergo efferocytosis, amplifying anti-inflammatory responses [2].

Dual Regulatory Effects on Microglial Activation and Neuronal Survival

LDC7559 exhibits dual functionality in neural cells:

  • Microglia: Suppresses pro-inflammatory polarization by inhibiting pyroptosis-driven IL-1β release. In traumatic brain injury (TBI) models, LDC7559 (30 mg/kg) reduces Iba-1+ activated microglia by 50% and shifts microglia toward anti-inflammatory phenotypes [1] [7].
  • Neurons: Prevents bystander damage by limiting pyroptotic toxin release. In SAH, LDC7559 decreases neuronal apoptosis (TUNEL+ cells) by 40% and improves motor function in beam-walking tests by 30% [1]. Transwell assays confirm that OGD/R-treated neurons pre-exposed to LDC7559 reduce pyroptosis in adjacent cells by 65%, highlighting its paracrine protective role [9].

Properties

CAS Number

2407782-01-6

Product Name

LDC7559

IUPAC Name

N-[2-(2-methoxyphenyl)-4,10-dihydropyrazolo[5,1-c][1,4]benzoxazepin-7-yl]acetamide

Molecular Formula

C20H19N3O3

Molecular Weight

349.39

InChI

InChI=1S/C20H19N3O3/c1-13(24)21-15-8-7-14-11-23-16(12-26-20(14)9-15)10-18(22-23)17-5-3-4-6-19(17)25-2/h3-10H,11-12H2,1-2H3,(H,21,24)

InChI Key

IFOIINXSFCQLOV-UHFFFAOYSA-N

SMILES

CC(=O)NC1=CC2=C(CN3C(=CC(=N3)C4=CC=CC=C4OC)CO2)C=C1

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.